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Abstract

Azonine (CsNHo) is a nine-membered, nitrogen-containing heterocycle that stands as a
fascinating case study in the balance between aromatic stabilization and steric strain.[1][2] As a
10-1t electron system, it adheres to Hiickel's 4n+2 rule for aromaticity.[1] However, the inherent
angle strain in a nine-membered ring challenges the planarity required for optimal Tt-orbital
overlap.[2][3] This guide provides an in-depth analysis of the electronic structure of the azonine
molecule, drawing upon comprehensive computational studies. It summarizes key quantitative
data, details the theoretical methodologies used for its characterization, and visualizes
important conceptual and reaction pathways. While pioneering experimental work on azonine's
NMR, UV-vis spectra, and thermal stability was conducted, the detailed protocols from these
seminal studies are not readily available in recent literature; therefore, this guide will focus on
the robust theoretical framework that has been established.[1][4][5]

Molecular Geometry and Conformation

Theoretical calculations have been instrumental in defining the geometry of azonine. In the gas
phase, the molecule is predicted to be a planar structure with C2v symmetry.[1][6] This planarity
is a direct consequence of the energetic favorability of aromatic delocalization overcoming the
inherent steric strain of the nine-membered ring.[1][2] However, this balance is delicate. In
solution, particularly in acetone at room temperature, azonine is believed to exist as an
equilibrium mixture of its planar and a distorted conformation.[2][6]
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Furthermore, the conformation of the azonine ring is highly sensitive to substitution or
interaction with other molecules. Substitution of the N-H hydrogen, for instance with a methyl
group, leads to a nonplanar structure.[1][4] Similarly, interactions with water molecules or alkali
metal ions can induce a distortion of the ring, though theoretical studies suggest that
aromaticity is maintained even in these distorted states.[1][4]

Key Geometrical Parameters

The following table summarizes the calculated geometric parameters for the planar, gas-phase
azonine molecule. The data is derived from Density Functional Theory (DFT) calculations at
the B3LYP/6-31+G(d) level.[1]

Parameter Value Description

The molecule possesses a
Symmetry Cav twofold rotation axis and two

vertical mirror planes.

The bond length between the
N-Cz(s) Bond Length 1.371 A nitrogen and adjacent carbon

atoms.[6]

The range of carbon-carbon

bond lengths in the ring,
Cn-Cn+1 Bond Length Range 1.377-1.416 A _

showing some degree of bond

length alternation.[6]

This value is very close to the
Average C-C Bond Length ~1.397 A 1.400 A bond length found in

benzene.[6]

) The internal angles of the
Ring Angles Average ~140° ) ]
planar nine-membered ring.[3]

Electronic Properties and Aromaticity

Azonine's electronic structure is defined by its 10-1t electron system. Computational studies
confirm its aromatic character through various magnetic and geometric criteria.
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Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding a molecule's reactivity. The energy difference between
them, the HOMO-LUMO gap, is an indicator of chemical stability.

Property Calculated Value Method / Basis Set
Dipole Moment 3.0D B3LYP/6-31+G(d)[1][6]
HOMO-LUMO Gap 4.56 eV B3LYP/6-31+G(d)[1][6]
HOMO-LUMO Gap 457 eV B3LYP/6-311G(2d,p)[1][6]

Aromaticity Indices

To quantify the aromaticity of azonine, several indices have been calculated. The Nucleus-
Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA)
are two widely accepted metrics. NICS values are typically negative for aromatic compounds,
while HOMA values approach 1 for highly aromatic systems.

Aromaticity Index Calculated Value Method / Basis Set  Interpretation

Strongly indicates
NICS(0) -13.262 ppm B3LYP/6-31+G(d)[6] ]
aromatic character.

B3LYP/6-311G(2d,p) Confirms aromaticity,
NICS(0) -12.836 ppm

[6] comparable to pyrrole.
Indicates a high
HOMA 0.900 B3LYP/6-31+G(d)[6] o
degree of aromaticity.
Confirms high
HOMA 0.909 B3LYP/6-311G**[6]

aromatic character.

Computational Methodology

The quantitative data presented in this guide are primarily derived from a comprehensive
theoretical study using Density Functional Theory (DFT).[1]
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Experimental Protocol: Computational Chemistry

Objective: To determine the optimized geometry, electronic properties, and vibrational
frequencies of the azonine molecule in its ground state.

Software: Gaussian 98 software package.[1]
Methodology:
e Geometry Optimization:
o The molecular geometry of 1H-Azonine was optimized without symmetry constraints.

o The primary functional used was the Becke, 3-parameter, Lee-Yang-Parr hybrid functional
(B3LYP).[1]

o The basis set employed for the main calculations was 6-31+G(d), which includes diffuse
functions and a single set of d-polarization functions on heavy atoms.[1]

» Frequency Calculations:

o Following geometry optimization, harmonic vibrational frequency calculations were
performed at the same level of theory (B3LYP/6-31+G(d)).

o The absence of imaginary frequencies confirmed that the optimized structure corresponds
to a true energy minimum.

o These calculations also provided the zero-point vibrational energy (ZPVE) and thermal
corrections.

» Property Calculations:

o Electronic properties such as the dipole moment and HOMO-LUMO energy gap were
calculated from the optimized geometry.

o Aromaticity indices (NICS and HOMA) were calculated to quantify the aromatic character
of the molecule.
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o Verification:

o To ensure the reliability of the results, key properties like the HOMO-LUMO gap and NICS
values were also calculated with a larger basis set, 6-311G(2d,p), for comparison.[1][6]
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Caption: Computational workflow for determining azonine's properties.

Reaction Pathways
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Theoretical studies have also shed light on the reactivity of azonine, particularly its thermal
rearrangement pathways. Azonine can undergo electrocyclic reactions to form more stable
bicyclic isomers, specifically cis- and trans-8,9-dihydroindole.[1][4][5] The calculations suggest
that the formation of the trans isomer could potentially be achieved under kinetic control, which
is a significant prediction for synthetic chemistry.[1][4][5]
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Caption: Reaction pathways from azonine to its dihydroindole isomers.

Conclusion

The electronic structure of azonine is a testament to the principles of aromaticity operating
within a strained heterocyclic system. Comprehensive computational studies have provided a
detailed picture of its geometry, electronic properties, and reactivity. While the molecule is
fundamentally aromatic, its planarity and conformation are delicately balanced and highly
susceptible to its environment and chemical modification. The theoretical prediction of
kinetically controlled reaction pathways to its bicyclic isomers opens avenues for future
synthetic exploration. This guide serves as a foundational resource for researchers interested
in the nuanced electronic characteristics of medium-sized heterocyclic compounds and their
potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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